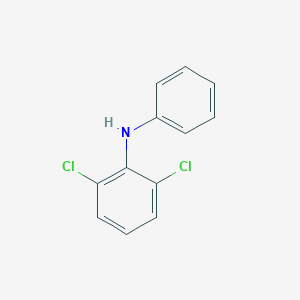

2,6-Dichloro-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUUZPLYVVQTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165213 | |

| Record name | 2,6-Dichloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-93-4 | |

| Record name | 2,6-Dichloro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-N-phenylaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,6-Dichloro-N-phenylaniline, a pivotal chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, and significant applications, with a particular focus on its role in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs).

Core Identification and Chemical Profile

This compound, also widely known as 2,6-Dichlorodiphenylamine, is an aromatic amine of significant interest. Its chemical identity is definitively established by its Chemical Abstracts Service (CAS) registry number.

CAS Number: 15307-93-4[1][2][3][4][5]

The molecule consists of a phenyl group attached to the nitrogen atom of a 2,6-dichloroaniline moiety. This substitution pattern is crucial to its reactivity and utility in organic synthesis.[1] The presence of two chlorine atoms on one of the phenyl rings significantly influences the compound's electronic properties and steric hindrance, which are key factors in its chemical behavior.[1]

A variety of synonyms are used in literature and commercial listings for this compound, including:

Structural and Molecular Data

The fundamental structural and molecular details of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₉Cl₂N | [1][2][4][5] |

| Molecular Weight | 238.11 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | [4] |

| InChI Key | HDUUZPLYVVQTKN-UHFFFAOYSA-N | [1][3][4] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its handling, purification, and use in synthetic applications.

Physical Properties

This compound typically presents as a solid at room temperature, with a color ranging from pale yellow to light brown.[1] Its key physical properties are detailed in the table below.

| Property | Value | Source |

| Appearance | Pale yellow to light brown solid | [1][7] |

| Melting Point | 50-53 °C | [2][5][8] |

| Boiling Point | 115 °C at 0.01 Torr; 309.8 °C at 760 mmHg | [2][5] |

| Density | ~1.3 g/cm³ | [2][5] |

| Flash Point | >110 °C (>230 °F) | [2][9] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. | [1][2][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the confirmation of the structure and purity of this compound. Key spectral data are available from various sources.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of functional groups, such as the N-H bond in the amine.[4]

Synthesis and Manufacturing Landscape

The synthesis of this compound is a critical step in the production of several high-value chemicals. Various synthetic routes have been developed, often with the goal of optimizing yield and purity.

One of the prominent methods for its synthesis involves the Ullmann condensation . This reaction typically couples an aryl halide with an amine in the presence of a copper catalyst. For instance, the condensation of bromobenzene with 2,6-dichloroaniline can be employed to form the desired product.[10]

Another synthetic approach starts from 2,2,6,6-tetrachlorocyclohexanone, which reacts with aniline in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[11]

The choice of a specific synthetic route in an industrial setting often depends on factors such as the cost and availability of starting materials, reaction conditions, and the ease of purification of the final product.

Caption: Simplified workflow for the synthesis of Diclofenac.

Beyond its crucial role in Diclofenac synthesis, this compound is also utilized as an intermediate in the production of dyes, pigments, and certain agrochemicals. [1]Furthermore, it has demonstrated some anti-Candida albicans activity, suggesting potential for further investigation in antifungal research. [2][5][8]

Analytical Methodologies

The quality control and impurity profiling of this compound and the final drug products derived from it, such as Diclofenac, are of paramount importance. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose. [3] A typical reverse-phase HPLC method for the analysis of this compound might employ a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. [3]Such methods are scalable and can be adapted for preparative separation to isolate impurities for structural elucidation. [3]

Safety, Handling, and Toxicology

As with many chlorinated aromatic compounds, this compound requires careful handling due to its potential toxicity. [1]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation. [4][9][12]* Eye Irritation: Causes serious eye irritation. [4][9][12]* Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects. [4][9][12]

Recommended Handling and Personal Protective Equipment (PPE)

When working with this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. [5]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Gloves: Wear suitable protective gloves. [5][9]* Eye Protection: Use safety glasses with side shields or chemical goggles. [5][9]* Respiratory Protection: If dust is generated, a dust respirator is recommended. [5]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [9]* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [9]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. [9]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [5]

Conclusion

This compound is a chemical intermediate of considerable industrial importance, primarily due to its indispensable role in the synthesis of the widely used NSAID, Diclofenac. A thorough understanding of its chemical and physical properties, synthetic routes, and safety precautions is essential for researchers and professionals involved in pharmaceutical development and manufacturing. The information presented in this guide serves as a comprehensive resource to support these endeavors.

References

-

ChemBK. this compound.[Link]

-

SIELC Technologies. this compound.[Link]

-

PubChem. this compound | C12H9Cl2N | CID 84867.[Link]

-

Chemsrc. this compound | CAS#:15307-93-4.[Link]

-

Chemsrc. this compound.[Link]

-

Chemical Label. this compound.[Link]

-

Apicule. this compound (CAS No: 15307-93-4) API Intermediate Manufacturers.[Link]

- Google Patents.WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

Pharmaffiliates. N-(2,6-Dichlorophenyl)aniline | CAS No : 15307-93-4.[Link]

- Google Patents.CN111100057B - Method for synthesizing diclofenac sodium intermediate 1-(2, 6-dichlorophenyl) indoline-2-ketone.

- Google Patents.RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.

Sources

- 1. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C12H9Cl2N | CID 84867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:15307-93-4 | Chemsrc [chemsrc.com]

- 6. 2,6-DICHLORODIPHENYLAMINE | 15307-93-4 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS#:15307-93-4 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 11. RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

- 12. chemical-label.com [chemical-label.com]

physical and chemical properties of 2,6-Dichlorodiphenylamine

An In-depth Technical Guide to 2,6-Dichlorodiphenylamine: Properties, Synthesis, and Applications

Introduction

2,6-Dichlorodiphenylamine (2,6-DCDPA) is a chlorinated aromatic amine of significant interest within the pharmaceutical and chemical synthesis sectors. While it may not be a household name, its role as the pivotal precursor to Diclofenac, one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), grounds its importance in modern medicine.[1] This guide offers a detailed exploration of the core physicochemical properties, spectroscopic profile, synthesis methodologies, and applications of 2,6-DCDPA, tailored for researchers, chemists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its handling and synthesis.

Chemical Identity and Structure

2,6-Dichlorodiphenylamine is structurally characterized by a diphenylamine core with two chlorine atoms substituted at the 2 and 6 positions of one of the phenyl rings. This specific substitution pattern is crucial for its subsequent reactivity in forming the Diclofenac molecule and influences its overall physical and chemical properties.[2]

Table 1: Chemical Identifiers for 2,6-Dichlorodiphenylamine

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-N-phenylaniline[3] |

| CAS Number | 15307-93-4[4] |

| EC Number | 239-349-0[4] |

| Molecular Formula | C₁₂H₉Cl₂N[5] |

| Molecular Weight | 238.11 g/mol [4] |

| InChI Key | HDUUZPLYVVQTKN-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl[3] |

| Synonyms | N-(2,6-Dichlorophenyl)aniline, N-Phenyl-2,6-dichloroaniline[6] |

graph "2_6_Dichlorodiphenylamine_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#4285F4"]; H_N7 [label="H", fontcolor="#5F6368"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Cl14 [label="Cl", fontcolor="#34A853"]; Cl15 [label="Cl", fontcolor="#34A853"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N7 [pos="1.74,1!"]; H_N7 [pos="1.74,1.5!"]; C8 [pos="2.61,0.5!"]; C9 [pos="3.48,1!"]; C10 [pos="4.35,0.5!"]; C11 [pos="4.35,-0.5!"]; C12 [pos="3.48,-1!"]; C13 [pos="2.61,-0.5!"]; Cl14 [pos="1.74,-1!"]; Cl15 [pos="3.48,2!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N7; N7 -- H_N7; N7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C13 -- Cl14; C9 -- Cl15; }

Caption: Chemical structure of 2,6-Dichlorodiphenylamine.

Physicochemical Properties

The physical state and solubility of 2,6-DCDPA are dictated by its molecular structure. The largely nonpolar aromatic rings and halogen substituents result in poor aqueous solubility, while the amine group provides a site for hydrogen bonding.[2] It typically appears as a solid, ranging in color from white or pale yellow to light brown.[2][5]

Table 2: Summary of Physicochemical Data for 2,6-Dichlorodiphenylamine

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline solid/powder | [5] |

| Melting Point | 50-53 °C | [7] |

| Boiling Point | 115 °C at 0.01 Torr; 309.8 °C at 760 mmHg | [7][8] |

| Flash Point | >110 °C (>230 °F) | [9] |

| Density | ~1.327 g/cm³ (Predicted) | [9] |

| Vapor Pressure | 0.000625 mmHg at 25°C | [10] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. Soluble in DMSO (10 mM). | [11][12] |

| Storage Temperature | 2-8°C | [11] |

Note on Boiling Point Discrepancy: The significant variation in reported boiling points is due to the different pressures under which the measurements were taken. The lower value (115 °C) was determined under vacuum, a common practice for high molecular weight organic compounds to prevent decomposition at high temperatures. The higher value (309.8 °C) is the extrapolated boiling point at standard atmospheric pressure.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2,6-DCDPA.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the two different phenyl rings. A broad singlet corresponding to the amine (N-H) proton is also expected.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the twelve carbon atoms. Due to symmetry in the unsubstituted phenyl ring, some signals may overlap. The carbons bonded to chlorine will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expect to see a characteristic N-H stretching vibration around 3400 cm⁻¹. Strong absorptions corresponding to aromatic C-H and C=C stretching will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.[3][13]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 237. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1) will be a definitive feature for identification.[3]

Synthesis and Reactivity

The industrial synthesis of 2,6-DCDPA is a critical process, as its purity directly impacts the quality of the final active pharmaceutical ingredient, Diclofenac. One common and illustrative method involves a Smiles rearrangement.

Synthetic Pathway via Smiles Rearrangement

This pathway involves the reaction of aniline with chloroacetyl chloride, followed by an etherification with 2,6-dichlorophenol, and a final intramolecular rearrangement and hydrolysis under strong alkaline conditions.[14]

Caption: General workflow for the synthesis of 2,6-DCDPA via Smiles Rearrangement.

Experimental Protocol: One-Pot Synthesis

The following protocol is a conceptual representation based on published patent literature and should be adapted and optimized with appropriate laboratory safety measures.[14]

-

Acylation:

-

Charge a reaction vessel with aniline and a suitable solvent such as toluene.

-

Under stirring, slowly add chloroacetyl chloride while maintaining the temperature between 50-95 °C.

-

Allow the reaction to proceed for 2-6 hours to form a solution of 2-chloroacetanilide.

-

-

Etherification:

-

To the resulting solution, add 2,6-dichlorophenol, a base (e.g., sodium carbonate), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Heat the mixture to facilitate the etherification reaction, forming N-phenyl-2-(2,6-dichlorophenoxy)acetamide.

-

-

Rearrangement and Hydrolysis:

-

Introduce a strong base, such as sodium hydroxide, to the reaction mixture.

-

Heat the mixture to reflux (typically 85-95 °C) for 2-6 hours. This induces the Smiles rearrangement followed by hydrolysis to yield 2,6-dichlorodiphenylamine.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is washed with water and acidic solutions to remove inorganic salts and unreacted starting materials.

-

The organic solvent (toluene) is removed under reduced pressure.

-

The crude solid product is then purified, typically by recrystallization or vacuum distillation, to yield high-purity 2,6-DCDPA.[11]

-

Causality Insight: The use of a strong base in the final step is critical. It deprotonates the amide nitrogen, creating a nucleophile that attacks the dichlorophenyl ring in an intramolecular fashion, displacing the phenoxy group. Subsequent hydrolysis of the amide linkage yields the final diphenylamine product. The phase-transfer catalyst in step 2 is essential for bringing the ionic dichlorophenoxide into the organic phase to react with the acylated aniline.

Applications in Drug Development

The primary and most significant application of 2,6-DCDPA is its role as the immediate precursor to Diclofenac.[1] The synthesis is completed via a condensation reaction with 2-chlorophenylacetic acid or a related derivative.

Beyond its role in NSAID synthesis, 2,6-DCDPA has been investigated for other biological activities. Notably, it has demonstrated activity against Candida albicans, suggesting potential avenues for antifungal research.[2][15]

Safety, Handling, and Storage

As a chlorinated aromatic amine, 2,6-DCDPA requires careful handling with appropriate personal protective equipment (PPE).

-

GHS Hazards: It is classified as causing skin and eye irritation.[9] Crucially, it is also labeled as very toxic to aquatic life with long-lasting effects, necessitating careful disposal and prevention of environmental release.[3][16]

-

Handling: Work should be conducted in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid generating dust.[9]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[9] Due to the potential for oxidation, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability and to prevent discoloration.[17]

Conclusion

2,6-Dichlorodiphenylamine is a compound of high industrial importance, primarily serving as the backbone for the synthesis of Diclofenac. Its physicochemical properties are well-defined by its diarylamine structure and chloro-substituents. A thorough understanding of its spectroscopic profile is key to ensuring its identity and purity, while knowledge of its synthesis pathways—particularly the elegant Smiles rearrangement—provides insight into the chemical logic underpinning its production. For researchers and professionals in the pharmaceutical field, a comprehensive grasp of this molecule's characteristics, from synthesis to safe handling, is fundamental to its effective and responsible use in drug development.

References

-

Arctom. (n.d.). CAS NO. 15307-93-4 | 2,6-Dichlorodiphenylamine. Retrieved from [Link]

- Google Patents. (2013). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.

- Google Patents. (1996). RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2008). CN101230007A - Novel technique for producing 2,6-dichloro diphenylamine.

-

PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 15307-93-4 | Product Name : N-(2,6-Dichlorophenyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2,6-dichloro-. Retrieved from [Link]

Sources

- 1. 2,6-Dichloro Diphenylamine Manufacturer - CAS 15307-93-4 [elampharma.com]

- 2. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]

- 3. This compound | C12H9Cl2N | CID 84867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-二氯二苯胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-dichlorodiphenylamine | 15307-93-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. 2,6-DICHLORODIPHENYLAMINE CAS#: 15307-93-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. 2,6-Dichlorodiphenylamine | 15307-93-4 [chemnet.com]

- 11. 2,6-DICHLORODIPHENYLAMINE | 15307-93-4 [chemicalbook.com]

- 12. arctomsci.com [arctomsci.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

2,6-Dichloro-N-phenylaniline structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 2,6-Dichloro-N-phenylaniline

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of this compound (CAS No: 15307-93-4). As a critical precursor and potential impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, its unambiguous characterization is paramount for quality control, regulatory compliance, and understanding reaction kinetics.[1][2] This document moves beyond a simple recitation of analytical techniques, offering an integrated strategy that combines spectroscopic and crystallographic methods. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, field-proven approach to molecular characterization, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of a Precursor

This compound, also known as 2,6-dichlorodiphenylamine, is an aromatic amine that serves as a foundational building block in pharmaceutical synthesis.[3][4] Its most notable role is in the industrial production of Diclofenac, where it is a key intermediate.[5][6] Consequently, its structural integrity, purity, and isomeric identity are not merely academic points; they are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of isomers or related impurities can introduce unforeseen toxicity or reduce the therapeutic effect of the drug.

This guide, therefore, presents a logical and synergistic workflow for structural elucidation. We will explore how a combination of techniques, from initial purity assessment by chromatography to the atomic-level detail of spectroscopy and crystallography, provides an unassailable confirmation of the molecular structure.

Foundational Analysis: Purity and Molecular Identity

Before embarking on detailed structural analysis, it is imperative to establish the purity of the sample. A heterogeneous sample will yield convoluted and misleading spectroscopic data.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of non-volatile organic compounds like this compound.[1][7] The choice of a C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase system provides excellent separation of the main analyte from potential precursors (e.g., 2,6-dichloroaniline) and by-products.[1][8]

Experimental Protocol: HPLC Purity Assay

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Isocratic elution with Methanol/Water (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. The retention time for N-phenyl-2,6-dichloroaniline has been reported to be approximately 8.3 minutes under similar conditions.[1]

Spectroscopic Characterization: Assembling the Structural Puzzle

Spectroscopy provides the pieces of the structural puzzle. Each technique offers a unique perspective on the molecule's connectivity and chemical environment. The logical flow from NMR to MS and IR builds a multi-faceted and self-validating structural hypothesis.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons, respectively.

Causality: For this compound, the key questions NMR must answer are:

-

Does the proton integration match the expected 9 hydrogens?

-

Are there distinct aromatic regions corresponding to a monosubstituted and a 1,2,3-trisubstituted phenyl ring?

-

Is the N-H proton observable?

-

Does the ¹³C spectrum show the expected 12 carbon signals (or fewer if symmetry causes overlap)?

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [9] |

| CAS Number | 15307-93-4 | [9] |

| Molecular Formula | C₁₂H₉Cl₂N | [3][9] |

| Molecular Weight | 238.11 g/mol | [3][9] |

| Appearance | Pale yellow to light brown solid | [4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the exchangeable N-H proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A 30-degree pulse angle and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a greater number of scans are required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Table 2: Representative ¹H and ¹³C NMR Data (Predicted & Literature-Based)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0 - 8.5 | Broad Singlet | N-H |

| ¹H | ~7.2 - 7.6 | Multiplet | Aromatic Protons (C₆H₅ & C₆H₃Cl₂) |

| ¹³C | ~142 | Singlet | C-N (dichlorophenyl ring) |

| ¹³C | ~140 | Singlet | C-N (phenyl ring) |

| ¹³C | ~118 - 135 | Multiple Signals | Aromatic CH and C-Cl |

Note: Actual chemical shifts can vary based on solvent and concentration. The aromatic region often presents as a complex multiplet requiring 2D NMR techniques (like COSY and HSQC) for unambiguous assignment.

Mass Spectrometry (MS)

MS provides the crucial confirmation of the molecular weight and elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine.

Causality: A key validation step is to observe the molecular ion peak (M⁺) and its isotopic distribution. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms, like this compound, will exhibit a distinctive pattern of three peaks for the molecular ion cluster:

-

[M]⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1, providing a definitive signature for a dichlorinated compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that ramps from ~100 °C to 280 °C to ensure elution.

-

Ionization: Electron Ionization (EI) at 70 eV is standard. This method provides reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Analysis: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion cluster and major fragment ions.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Observed Ion (m/z) | Interpretation | Source |

| EI | 237, 239, 241 | [M]⁺, [M+2]⁺, [M+4]⁺ Isotope Cluster | [9] |

| EI | 167 | [M - 2Cl]⁺ or related fragment | [9] |

| ESI | 238.0185 | [M+H]⁺ (High-Resolution) | [9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality: For this molecule, the IR spectrum must confirm the presence of the N-H bond of the secondary amine and the C-Cl bonds. The absence of other functional group signals (e.g., C=O, O-H) further corroborates the proposed structure.

-

N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹.

-

C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 800-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals will appear around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Scan the mid-IR range (4000 to 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Definitive Structure: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the unequivocal "gold standard." It provides a three-dimensional map of the electron density in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Causality: This technique is uniquely capable of distinguishing between closely related isomers with absolute certainty. For a molecule like this compound, crystallography would definitively confirm the ortho-substitution pattern of the chlorine atoms and the overall molecular conformation, such as the dihedral angles between the phenyl rings.[10]

Caption: 2D representation of this compound highlighting key atoms.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane/dichloromethane mixture) is a common method.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of modern analytical techniques. HPLC confirms purity, which is a prerequisite for reliable spectroscopic analysis. NMR spectroscopy maps the proton and carbon environments, mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through its unique isotopic signature, and IR spectroscopy identifies key functional groups. For absolute structural proof, particularly of the solid-state conformation and to differentiate from isomers, single-crystal X-ray crystallography is the ultimate arbiter. The protocols and data presented in this guide provide a robust and self-validating framework for the comprehensive characterization of this vital pharmaceutical intermediate.

References

-

Brieflands. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020). Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international com. Retrieved from [Link]

-

Daruján, M. et al. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Diclofenac-impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloroaniline. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 15307-93-4) API Intermediate Manufacturers. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:15307-93-4. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2,6-dichloro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. apicule.com [apicule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C12H9Cl2N | CID 84867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,6-Dichloro-N-phenylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-N-phenylaniline in Organic Solvents

Abstract: this compound (CAS No. 15307-93-4) is a critical chemical intermediate and a known process-related impurity in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] For researchers, process chemists, and drug development professionals, a thorough understanding of its solubility in organic solvents is paramount. Solubility dictates the efficiency of synthesis, dictates purification strategies such as crystallization, and is fundamental for controlling impurity levels in the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the physicochemical properties of this compound, a summary of its known solubility, and a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various organic solvents using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Significance of a Key Intermediate

This compound, also known as 2,6-Dichlorodiphenylamine, is the structural backbone for the API Diclofenac.[3] Its formation and reaction are pivotal steps in the most common industrial synthesis pathways.[4] Consequently, its solubility profile directly impacts several key areas in pharmaceutical development:

-

Process Chemistry: Selecting an appropriate reaction solvent requires knowledge of the starting material's solubility to ensure a homogeneous reaction medium and predictable kinetics.

-

Purification & Crystallization: The systematic removal of impurities, including unreacted this compound, relies on solubility differentials between the desired product and the impurity in various solvent systems.

-

Impurity Control: As a potential impurity in the final drug substance, regulatory bodies mandate strict controls. Understanding its solubility is crucial for developing analytical methods and designing processes that minimize its presence.

This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies required to confidently assess and utilize the solubility characteristics of this important compound.

Physicochemical Profile & Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility behavior.[5] A molecule's polarity, capacity for hydrogen bonding, and molecular size determine its affinity for a given solvent.

The structure of this compound features two bulky phenyl rings and two electron-withdrawing chlorine atoms, lending it a significant non-polar, lipophilic character. This is quantitatively supported by its high octanol-water partition coefficient (LogP). The secondary amine (-NH-) group provides a single site for hydrogen bond donation, introducing a minor polar characteristic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 15307-93-4 | [6] |

| Molecular Formula | C₁₂H₉Cl₂N | [6] |

| Molecular Weight | 238.11 g/mol | [6] |

| Melting Point | 50-53 °C | [7] |

| Boiling Point | 309.8 °C (at 760 mmHg) | [8] |

| Appearance | Pale yellow to light brown solid | [3][9] |

| LogP (Octanol/Water) | 4.77 |[8] |

Expert Insights: A LogP of 4.77 indicates strong lipophilicity, predicting poor solubility in water and high solubility in non-polar organic solvents. The presence of the N-H group suggests that solubility may be enhanced in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone) or polar protic solvents (e.g., alcohols), though the large non-polar surface area will remain the dominant factor.

Known Solubility Data

Publicly available quantitative solubility data for this compound is limited, which is common for non-API chemical intermediates. This scarcity underscores the need for a reliable experimental protocol to generate this data in-house. The available information is summarized below.

Table 2: Summary of Known Solubility for this compound

| Solvent | Type | Solubility | Concentration | Source(s) |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 60 mg/mL | [10] |

| Methanol | Polar Protic | Soluble | Not specified | [7] |

| Chloroform | Non-polar | Slightly Soluble | Not specified | [3] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | Not specified |[3] |

Experimental Protocol for Thermodynamic Solubility Determination

This section provides a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The protocol integrates the definitive Shake-Flask Method (OECD Guideline 105) for sample preparation with a robust HPLC-UV method for quantification.[11]

Methodology Overview

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, ensuring that thermodynamic equilibrium is achieved. After separating the undissolved solid, the concentration of the solute in the clear supernatant is precisely measured.

Part A: Equilibrium Saturation (Shake-Flask Method)

Causality: The objective here is to ensure the solvent is fully saturated and in equilibrium with the solid phase. Using excess solid is critical; this provides a constant source of solute. A 24-hour equilibration period is typically sufficient for most organic compounds to reach a stable thermodynamic state. Temperature control is vital as solubility is temperature-dependent.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (HPLC grade)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Benchtop centrifuge

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that a significant amount remains undissolved upon visual inspection at the end of the experiment (e.g., add ~20-50 mg to 1 mL of solvent).

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for 24 hours.

-

Phase Separation: After equilibration, remove the vial and let it stand briefly. To separate the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes. This pellets the excess solid, leaving a clear, saturated supernatant.

-

Sample Collection: Carefully draw the supernatant using a pipette, ensuring not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This final filtration step removes any remaining microscopic particulates that could interfere with the HPLC analysis.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve (e.g., a 1:100 or 1:1000 dilution may be necessary).

Part B: Quantitative Analysis by HPLC-UV

Causality: HPLC-UV is the method of choice for quantification due to its high specificity, precision, and sensitivity. A C18 column provides excellent separation for non-polar compounds like this compound. The mobile phase, a mix of organic solvent and acidified water, ensures good peak shape and retention. A detection wavelength of 254 nm is used as it corresponds to a strong absorbance region for aromatic compounds.[12][13]

Instrumentation and Conditions:

| Parameter | Condition |

|---|---|

| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector |

| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Step-by-Step Protocol:

-

Standard Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve Generation: Inject each standard into the HPLC system and record the peak area. Plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a trustworthy calibration.

-

Sample Analysis: Inject the diluted sample from Part A, Step 6 into the HPLC system and record its peak area.

-

Solubility Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Conclusion

While this compound is a well-known intermediate in pharmaceutical manufacturing, its quantitative solubility data in common organic solvents is not widely published. This guide provides the necessary theoretical context and, more importantly, a robust, validated experimental framework for researchers to generate this critical data with high confidence. By employing the detailed shake-flask and HPLC-UV protocols described herein, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and analytical method development, ultimately ensuring process efficiency and final product quality.

References

-

ChemBK. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Brieflands. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). A kind of detection method of impurities in diclofenac sodium crude drug.

-

Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international com. (n.d.). Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Development and Validation of LC Method for the Diclofenac Sodium Release Determination Using Accuracy Profile Concept. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved January 10, 2026, from [Link]

-

Chemsrc. (2025). This compound | CAS#:15307-93-4. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Apicule. (n.d.). This compound (CAS No: 15307-93-4) API Intermediate Manufacturers. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloroaniline. Retrieved January 10, 2026, from [Link]

Sources

- 1. Benzenamine, 2,6-dichloro- [webbook.nist.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 2,6-DICHLORODIPHENYLAMINE CAS#: 15307-93-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | C12H9Cl2N | CID 84867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:15307-93-4 | Chemsrc [chemsrc.com]

- 8. 2,6-Dichlorodiphenylamine - CAS:15307-93-4 - KKL Med Inc. [kklmed.com]

- 9. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]

- 10. targetmol.com [targetmol.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-N-phenylaniline from 2,6-Dichloroaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

2,6-Dichloro-N-phenylaniline is a critical chemical intermediate, most notably serving as the direct precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The efficient and high-yield synthesis of this diarylamine is of paramount importance to the pharmaceutical industry. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, with a core focus on the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, optimization strategies, and practical experimental protocols relevant to researchers and professionals in drug development and process chemistry.

Introduction: Strategic Importance of this compound

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the construction of pharmacologically active molecules. Diarylamines, such as this compound, are prevalent structural motifs. The primary driver for the extensive study of its synthesis is its role as the key building block for Diclofenac.[2][3] Traditional methods for aryl amine synthesis, like nucleophilic aromatic substitution, often require harsh conditions and have limited substrate scope.[4] Modern cross-coupling reactions have largely superseded these older techniques, offering milder conditions, broader functional group tolerance, and improved yields.

The principal transformation discussed herein is the coupling of 2,6-dichloroaniline with a phenyl electrophile. The two most prominent strategies for achieving this are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

The Buchwald-Hartwig Amination: A Modern Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It has become the method of choice for many diarylamine syntheses due to its high efficiency and broad applicability under relatively mild conditions.[6] The reaction couples an amine with an aryl halide or pseudohalide.[7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., bromobenzene), forming a Pd(II) complex.[8][9] This step is often the rate-determining step, particularly for less reactive aryl chlorides.[9][10]

-

Amine Coordination & Deprotonation: The amine (2,6-dichloroaniline) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Below is a diagram illustrating the general catalytic cycle.

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig amination is critically dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

-

Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species.[11] Modern approaches favor the use of pre-catalysts. These are stable Pd(II) complexes that readily and cleanly generate the active Pd(0) catalyst under the reaction conditions, often leading to more reliable results and lower catalyst loadings.[12]

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. The development of sterically hindered, electron-rich phosphine ligands was a major breakthrough. For coupling aryl chlorides, bulky biarylphosphine ligands like XPhos are often highly effective.[13] The choice of ligand is determined by the nature of the coupling partners.[11]

-

Base: A base is required to deprotonate the amine, facilitating the formation of the key palladium amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common.[10] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to avoid side reactions.[11]

-

Solvent: The solvent must solubilize the reactants and the base. Aromatic hydrocarbons like toluene and ethereal solvents such as dioxane or THF are widely used.[10] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit catalysis.[10][11]

Data Summary: Reaction Parameters

The following table summarizes typical conditions for the Buchwald-Hartwig synthesis of diarylamines.

| Parameter | Common Choices & Considerations | Reference(s) |

| Aryl Halide | Bromobenzene, Chlorobenzene, Phenyl triflate. Reactivity: I > Br > OTf > Cl. | [11] |

| Amine | 2,6-Dichloroaniline | N/A |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., G3/G4 Palladacycles) | [11][12] |

| Ligand | XPhos, RuPhos, BrettPhos (Bulky, electron-rich phosphines) | [5][8] |

| Base | NaOtBu, KOtBu, LHMDS (Strong); K₃PO₄, Cs₂CO₃ (Weaker) | [10][11] |

| Solvent | Toluene, Dioxane, THF, t-BuOH | [5][10] |

| Temperature | 80-110 °C | [11] |

| Catalyst Loading | 1-5 mol% | [5] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and must be optimized for specific substrates and scales.

Materials:

-

2,6-Dichloroaniline

-

Bromobenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add 2,6-dichloroaniline (1.2 equivalents), followed by sodium tert-butoxide (1.4 equivalents).

-

Solvent and Reactant: Add anhydrous toluene, followed by bromobenzene (1.0 equivalent) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC/MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

The Ullmann Condensation: The Classical Route

The Ullmann condensation is a classical method for forming diarylamines, predating modern palladium catalysis. It involves the coupling of an aryl halide with an amine using a copper catalyst, typically at high temperatures.[14]

While effective, the traditional Ullmann reaction has several drawbacks:

-

Harsh Conditions: Requires high reaction temperatures (often >160 °C), limiting its functional group tolerance.[15]

-

Stoichiometric Copper: Often requires stoichiometric or high loadings of the copper catalyst.

-

Side Reactions: Can be prone to side reactions, such as the homocoupling of the aryl halide.[16]

Industrial processes have historically used this method, for example, by condensing 2,6-dichloroaniline with bromobenzene in the presence of copper powder at high temperatures.[17] However, these processes can suffer from low yields and the formation of brominated impurities that are difficult to remove.[17]

Alternative Synthetic Pathways

Other multi-step routes have been developed, often to circumvent the direct cross-coupling step. One such pathway involves the chloroacylation of aniline, followed by an etherification reaction with 2,6-dichlorophenol, and a final rearrangement reaction to yield the target diarylamine.[18][19]

Caption: Workflow of an alternative multi-step synthesis.

While potentially avoiding expensive palladium catalysts, these multi-step sequences can be less atom-economical and may require more complex purification procedures.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Caption: Troubleshooting logic for low yield in diarylamine synthesis.

A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material.[16] This can be minimized by carefully selecting the ligand and ensuring the reaction is not run for an excessively long time. Furthermore, catalyst poisoning can occur if the starting materials contain impurities with functional groups like azo groups.[5]

Conclusion

The synthesis of this compound is a well-studied and critical transformation in pharmaceutical manufacturing. While classical methods like the Ullmann condensation exist, the palladium-catalyzed Buchwald-Hartwig amination offers superior performance, milder conditions, and greater reliability. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is essential for achieving high yields and purity. By applying the principles and protocols outlined in this guide, researchers can effectively and efficiently synthesize this key precursor, paving the way for the development and production of vital medicines like Diclofenac.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

-

Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 10, 2026, from [Link]

-

Xie, Y., et al. (n.d.). Palladium-Catalyzed One-Pot Diarylamine Formation from Nitroarenes and Cyclohexanones. Organic Letters. Retrieved January 10, 2026, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 10, 2026, from [Link]

-

Kazemnejadi, M., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances. Retrieved January 10, 2026, from [Link]

-

WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved January 10, 2026, from [Link]

-

University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 10, 2026, from [Link]

-

Huang, J., et al. (2024). Palladium-Catalyzed Dual C–H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Huang, J., et al. (2024). Palladium-Catalyzed Dual C−H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (2024). Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. Retrieved January 10, 2026, from [Link]

-

Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

- Google Patents. (n.d.). RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.

-

ResearchGate. (n.d.). Synthesis route map of diclofenac methyl ester Using aniline... Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloroaniline. Retrieved January 10, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

-

YouTube. (2023). Buchwald-Hartwig amination. Retrieved January 10, 2026, from [Link]

-

Apicule. (n.d.). This compound (CAS No: 15307-93-4) API Intermediate Manufacturers. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.

-

Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Mol-Instincts. (n.d.). 2,6-DICHLORODIPHENYLAMINE 15307-93-4 wiki. Retrieved January 10, 2026, from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. youtube.com [youtube.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2,6-Dichloro-N-phenylaniline

Abstract

This technical guide provides a comprehensive examination of the putative mechanisms of action for the compound 2,6-Dichloro-N-phenylaniline (also known as 2,6-Dichlorodiphenylamine). Primarily recognized as a structural analog and a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, its biological activities are largely inferred from this association.[1][2] This document synthesizes the available, albeit limited, direct evidence with the well-established pharmacology of its parent compound. We will explore its principal hypothesized mechanism—the inhibition of cyclooxygenase (COX) enzymes—and delve into its reported anti-Candida albicans activity. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound and outlining experimental frameworks to further elucidate its precise molecular interactions.

Introduction and Chemical Identity

This compound is a chlorinated aromatic amine with the molecular formula C₁₂H₉Cl₂N.[3] It is a key intermediate in the synthesis of Diclofenac and is also found as an impurity in the final drug product.[4] Its structural similarity to Diclofenac is the primary basis for the hypothesis that it shares a similar mechanism of action.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dichlorodiphenylamine, N-Phenyl-2,6-dichloroaniline | [3] |

| CAS Number | 15307-93-4 | [2] |

| Molecular Formula | C₁₂H₉Cl₂N | [3] |

| Molecular Weight | 238.11 g/mol | [3] |

| Melting Point | 50-53 °C | [2] |

Putative Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most well-documented mechanism of action for Diclofenac is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Given that this compound is a direct analog of Diclofenac, it is highly probable that it also functions as a COX inhibitor.[1]

The Cyclooxygenase Pathway

The COX pathway is a critical signaling cascade in the inflammatory process. When cellular injury occurs, phospholipase A₂ releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H₂ (PGH₂), which is further converted by specific synthases into various prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). These prostanoids have diverse physiological and pathological effects, including vasodilation, increased vascular permeability, pain sensitization, and fever.

Experimental Protocol: In Vitro COX Inhibition Assay

To empirically determine the COX inhibitory activity of this compound, a colorimetric COX inhibitor screening assay can be employed. This assay measures the peroxidase activity of COX enzymes.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

This compound

-

Diclofenac (positive control)

-

DMSO (solvent)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells with a positive control (Diclofenac) and a vehicle control (DMSO).

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at multiple time points to monitor the oxidation of TMPD.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Secondary Putative Mechanism of Action: Antifungal Activity

Several sources report that this compound possesses activity against Candida albicans.[2][5] The precise mechanism for this antifungal action has not been elucidated for this specific compound. However, based on the mechanisms of other antifungal agents, potential targets include the fungal cell membrane and cell wall.

Potential Antifungal Targets

-

Ergosterol Biosynthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. It is plausible that this compound could inhibit one of the enzymes in this pathway.

-

Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is another potential target. Disruption of cell wall synthesis or integrity can lead to osmotic instability and lysis of the fungal cell.

Experimental Protocol: Ergosterol Quantitation Assay

To investigate whether this compound affects ergosterol biosynthesis, a sterol quantitation assay can be performed.

Objective: To determine if treatment with this compound alters the ergosterol content in Candida albicans.

Materials:

-

Candida albicans culture

-

Sabouraud Dextrose Broth (SDB)

-

This compound

-

DMSO (solvent)

-

Alcoholic potassium hydroxide solution

-

n-heptane

-

Sterile water

-

Spectrophotometer

Procedure:

-

Culture Candida albicans in SDB to the mid-logarithmic phase.

-

Treat the fungal cultures with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24 hours).

-

Harvest the fungal cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in an alcoholic potassium hydroxide solution and incubate at 80°C for 1 hour to saponify the cellular lipids.

-

Extract the sterols by adding n-heptane and sterile water, followed by vigorous vortexing.

-

Separate the n-heptane layer containing the sterols.

-

Measure the absorbance of the n-heptane layer at 281.5 nm and 230 nm.

-

Calculate the ergosterol content based on the absorbance values. A decrease in ergosterol content in the treated samples compared to the control would suggest inhibition of the ergosterol biosynthesis pathway.

Other Potential Mechanisms and Future Directions

While COX inhibition and antifungal activity are the most cited potential mechanisms, the broader pharmacological profile of this compound remains largely unexplored. Given the structural motifs present in the molecule, other potential targets could include:

-

Ion Channels: Some N-phenylaniline derivatives have been shown to modulate ion channels. Electrophysiological studies, such as patch-clamp experiments, would be necessary to investigate the effects of this compound on various ion channels, including potassium channels.[6][7]

-

Other Enzymes: The compound could potentially interact with other enzymes involved in inflammatory or metabolic pathways. Broad-panel enzymatic screening would be a valuable tool to identify novel targets.

Toxicological and Metabolic Profile